3-Bromo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one
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Overview
Description
3-Bromo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring, with a bromine atom attached to the third position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Mode of Action
It is known that similar compounds interact with their targets in a variety of ways, leading to different biological activities .
Biochemical Pathways
Similar compounds, such as pyrrolopyrazine derivatives, have been found to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a suitable brominated compound, followed by cyclization to form the fused ring system. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-Bromo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms.
Pyrazolo[3,4-d]pyrimidines: These compounds have an additional nitrogen atom in the ring system, leading to different chemical properties.
Thieno[2,3-d]pyrimidines: These compounds have a sulfur atom in place of one of the nitrogen atoms, resulting in different reactivity.
Uniqueness
3-Bromo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one is unique due to the presence of the bromine atom, which can be used for further functionalization. Its specific ring structure also provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-bromo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-5-4-9-6-2-1-3-10(6)7(5)11/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBHZNSEGCOGLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(C(=O)N2C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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